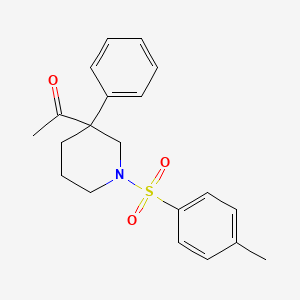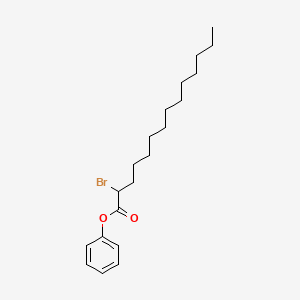
Phenyl 2-bromotetradecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl 2-bromotetradecanoate is an organic compound with the molecular formula C20H31BrO2. It is a brominated ester, which means it contains a bromine atom attached to a long-chain fatty acid ester. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phenyl 2-bromotetradecanoate can be synthesized through the esterification of 2-bromotetradecanoic acid with phenol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Phenyl 2-bromotetradecanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The phenyl group can undergo oxidation to form phenolic derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Nucleophilic Substitution: Phenyl 2-hydroxytetradecanoate, phenyl 2-aminotetradecanoate.
Reduction: Phenyl 2-bromotetradecanol.
Oxidation: Phenyl 2-bromotetradecanoic acid derivatives.
Applications De Recherche Scientifique
Phenyl 2-bromotetradecanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in the preparation of other brominated compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of phenyl 2-bromotetradecanoate involves its reactivity with nucleophiles and its ability to undergo various chemical transformations. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the ester group can participate in reduction and oxidation reactions. These properties make it a versatile compound in synthetic chemistry.
Comparaison Avec Des Composés Similaires
Phenyl 2-bromotetradecanoate can be compared with other brominated esters and long-chain fatty acid derivatives:
Phenyl 2-bromododecanoate: Similar structure but with a shorter carbon chain.
Phenyl 2-bromohexadecanoate: Similar structure but with a longer carbon chain.
Phenyl 2-chlorotetradecanoate: Similar structure but with a chlorine atom instead of bromine.
Uniqueness: this compound is unique due to its specific chain length and the presence of a bromine atom, which imparts distinct reactivity and properties compared to other halogenated esters.
Propriétés
Numéro CAS |
304016-67-9 |
|---|---|
Formule moléculaire |
C20H31BrO2 |
Poids moléculaire |
383.4 g/mol |
Nom IUPAC |
phenyl 2-bromotetradecanoate |
InChI |
InChI=1S/C20H31BrO2/c1-2-3-4-5-6-7-8-9-10-14-17-19(21)20(22)23-18-15-12-11-13-16-18/h11-13,15-16,19H,2-10,14,17H2,1H3 |
Clé InChI |
ZOLXSSDSQHKIQP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC(C(=O)OC1=CC=CC=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




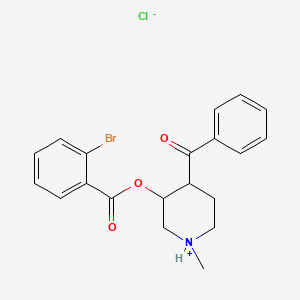
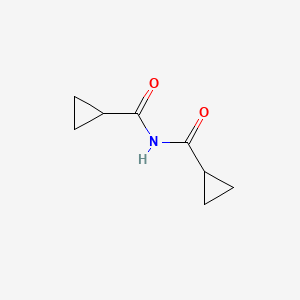
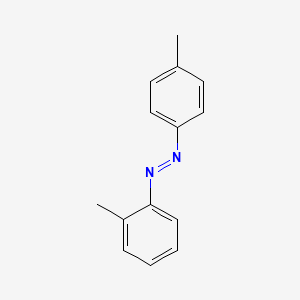
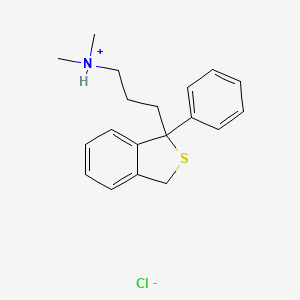
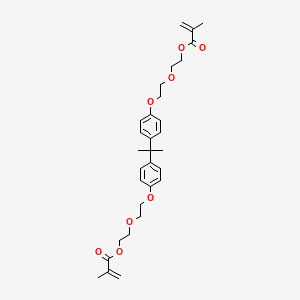

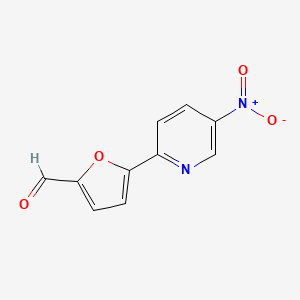
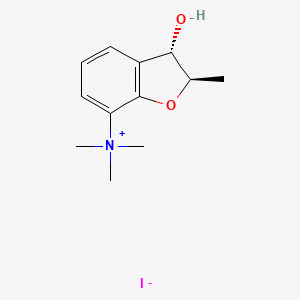
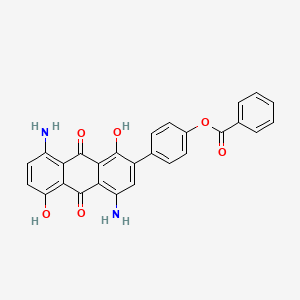
![4-Propyl-1,3,4,4a,5,10b-hexahydro-2H-[1]benzopyrano[3,4-b]pyridin-8-ol](/img/structure/B13744358.png)
![[(2R,3S,4S,5R,6R)-4,5,6-triacetyloxy-2-methyloxan-3-yl] acetate](/img/structure/B13744359.png)
